1,3-Dioxa-8-azaspiro[4.5]decan-2-one
Overview
Description
1,3-Dioxa-8-azaspiro[4.5]decan-2-one, also known as DASD, is a heterocyclic compound with potential applications in scientific research. This compound is synthesized through a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Scientific Research Applications
Structural Studies and Drug Potential
- 1,3-Dioxa-8-azaspiro[4.5]decan-2-one is involved in the structural study of potential antitubercular drugs like benzothiazinone BTZ043. The compound shows interesting conformational properties and rotational barriers, which are critical in drug design (Richter et al., 2022).
Chemical Synthesis and Characterization
- This compound has been synthesized as a part of research into new chemical structures, such as in the creation of 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, showcasing its versatility as a chemical building block (Kukharev, 1995).
- It's also used in tandem Prins cyclization methods for synthesizing 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives, indicating its role in innovative organic synthesis techniques (Reddy et al., 2018).
Spectroscopy and Mass Spectrometry Studies
- The compound has been studied using mass spectrometry to understand its fragmentation patterns, providing insights into its structural properties (Solomons, 1982).
Antibacterial Evaluation
- Research on triaza and dioxa aza spiro derivatives, including 1,3-Dioxa-8-azaspiro[4.5]decan-2-one, has shown their potential in antibacterial applications. This is crucial for developing new antibiotics and understanding bacterial resistance mechanisms (Natarajan et al., 2021).
Potential in Organic Nonlinear Optical Materials
- The compound has been used in the synthesis of organic nonlinear optical materials, such as in the preparation of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, highlighting its potential in the development of advanced optical devices (Kagawa et al., 1994).
properties
IUPAC Name |
1,3-dioxa-8-azaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-10-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMZEBRKKPBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601085 | |
Record name | 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxa-8-azaspiro[4.5]decan-2-one | |
CAS RN |
1227465-63-5 | |
Record name | 1,3-Dioxa-8-azaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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